
4-Benzyl-4-methyl-2-phenyl-1,3-thiazole-5(4H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyl-4-methyl-2-phenyl-1,3-thiazole-5(4H)-thione is a heterocyclic compound containing a thiazole ring. Thiazoles are known for their wide range of biological activities and are often used in pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-4-methyl-2-phenyl-1,3-thiazole-5(4H)-thione typically involves the cyclization of appropriate precursors under specific conditions. Common methods include:
Cyclization of thioamides and α-haloketones: This method involves the reaction of a thioamide with an α-haloketone in the presence of a base.
Condensation reactions: Condensation of benzylamine, methyl ketone, and phenyl isothiocyanate under acidic or basic conditions.
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the thione group to a thiol or other reduced forms.
Substitution: The thiazole ring can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkyl halides.
Major Products
The major products depend on the type of reaction. For example, oxidation may yield sulfoxides, while substitution reactions may introduce new functional groups into the thiazole ring.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Potential use in drug development due to its biological activity.
Industry: Used in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 4-Benzyl-4-methyl-2-phenyl-1,3-thiazole-5(4H)-thione involves interaction with specific molecular targets. These may include enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-2-phenyl-1,3-thiazole-5(4H)-thione: Lacks the benzyl group.
4-Benzyl-2-phenyl-1,3-thiazole-5(4H)-thione: Lacks the methyl group.
4-Benzyl-4-methyl-1,3-thiazole-5(4H)-thione: Lacks the phenyl group.
Uniqueness
4-Benzyl-4-methyl-2-phenyl-1,3-thiazole-5(4H)-thione is unique due to the presence of all three substituents (benzyl, methyl, and phenyl) on the thiazole ring, which may confer specific biological activities and chemical properties.
Propriétés
Numéro CAS |
114234-23-0 |
|---|---|
Formule moléculaire |
C17H15NS2 |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
4-benzyl-4-methyl-2-phenyl-1,3-thiazole-5-thione |
InChI |
InChI=1S/C17H15NS2/c1-17(12-13-8-4-2-5-9-13)16(19)20-15(18-17)14-10-6-3-7-11-14/h2-11H,12H2,1H3 |
Clé InChI |
CPVXRGIHUWPLRG-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=S)SC(=N1)C2=CC=CC=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


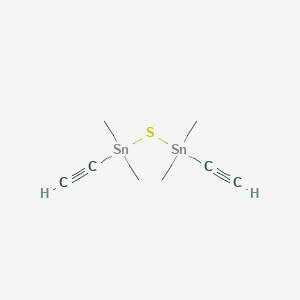
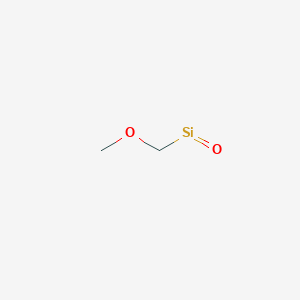
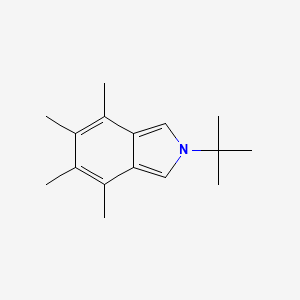
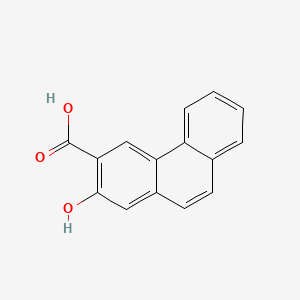
![3-(2,2-Dichloroethenyl)-3-[(methylsulfanyl)methyl]pentane-2,4-dione](/img/structure/B14305994.png)


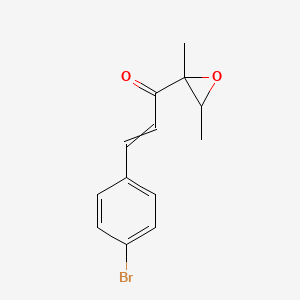
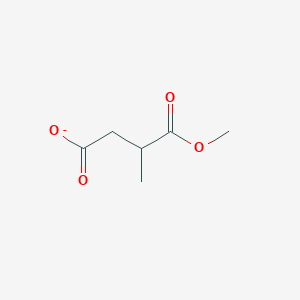
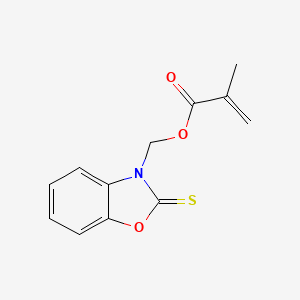

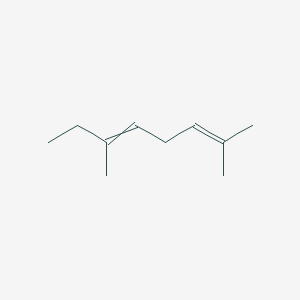

![N-Hydroxy-N-methyl-3-{[3-(2-pentylphenoxy)propyl]sulfanyl}propanamide](/img/structure/B14306055.png)
